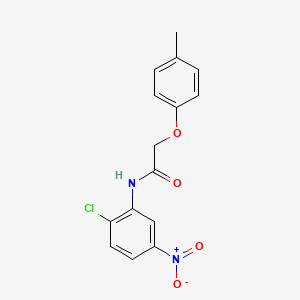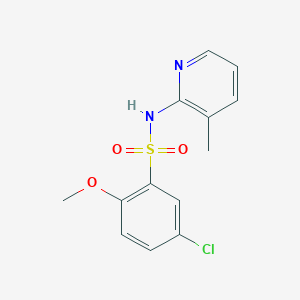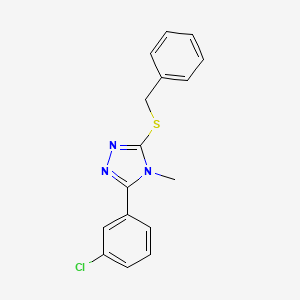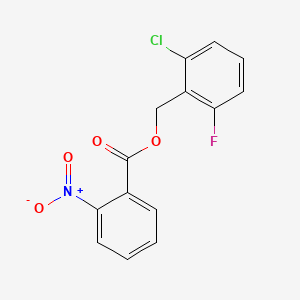
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as Nitrophenylpentadienoate (NPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. NPP is a member of the nitrophenyl family, which has been widely studied for its unique properties and potential applications in biochemistry and pharmacology.
作用机制
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to disrupt the cell membrane of certain pathogens, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial growth, the induction of oxidative stress, and the modulation of immune function. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its potent antimicrobial activity, which makes it a valuable tool for studying bacterial and fungal pathogens in the laboratory. However, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
未来方向
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, including the development of new antibiotics based on its structure and the investigation of its potential applications in the treatment of inflammatory diseases. Other possible future directions include the study of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide's effects on the gut microbiome and the investigation of its potential as a therapeutic agent for cancer treatment.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, or N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has potent antimicrobial activity, anti-inflammatory properties, and potential applications in the treatment of various diseases. Further research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
合成方法
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 2-chloro-5-nitroaniline with 4-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potent antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXPBYCXIIMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)


![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)


![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
